molecular formula C12H10N2OS B2872915 [2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine CAS No. 1250611-87-0

[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine

Cat. No.: B2872915
CAS No.: 1250611-87-0
M. Wt: 230.29
InChI Key: KXTOETZZMQYBJR-UHFFFAOYSA-N
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Description

[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine is a heterocyclic compound featuring a benzofuran moiety fused to a thiazole ring, with a methanamine group at the 4-position of the thiazole. The benzofuran group contributes π-π stacking capabilities, while the thiazole ring and methanamine group provide sites for hydrogen bonding and electrostatic interactions .

Properties

IUPAC Name

[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS/c13-6-9-7-16-12(14-9)11-5-8-3-1-2-4-10(8)15-11/h1-5,7H,6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTOETZZMQYBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NC(=CS3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Acetylbenzofuran

The benzofuran core is synthesized via cyclocondensation of 2-hydroxyacetophenone with chloroacetone in methanol under reflux. Potassium carbonate facilitates deprotonation and nucleophilic substitution, yielding 2-acetylbenzofuran:

$$
\text{2-Hydroxyacetophenone} + \text{Chloroacetone} \xrightarrow{\text{CH}3\text{OH, K}2\text{CO}_3} \text{2-Acetylbenzofuran} + \text{HCl}
$$

Reaction Conditions :

  • Solvent : Methanol
  • Temperature : Reflux (~65°C)
  • Time : 8–12 hours
  • Yield : 72–85%

Bromination of 2-Acetylbenzofuran

Alpha-bromination introduces a reactive site for thiazole formation. N-Bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under radical conditions selectively brominates the acetyl group:

$$
\text{2-Acetylbenzofuran} + \text{NBS} \xrightarrow{\text{CCl}_4, \Delta} \text{2-Bromoacetylbenzofuran} + \text{Succinimide}
$$

Optimization Insights :

  • Radical Initiator : Azobisisobutyronitrile (AIBN) enhances bromination efficiency.
  • Yield : 68–77%.

Thiazole Ring Formation via Hantzsch Synthesis

The pivotal step involves reacting 2-bromoacetylbenzofuran with thiourea in ethanol, forming the thiazole ring and introducing the aminomethyl group:

$$
\text{2-Bromoacetylbenzofuran} + \text{Thiourea} \xrightarrow{\text{EtOH, Δ}} \text{this compound} + \text{HBr}
$$

Mechanistic Details :

  • Nucleophilic Attack : Thiourea’s sulfur attacks the carbonyl carbon of the bromoacetyl group.
  • Cyclization : Elimination of HBr forms the thiazole ring.
  • Amination : The exocyclic amine is generated via tautomerization.

Critical Parameters :

  • Solvent : Ethanol balances solubility and reactivity.
  • Base : Sodium acetate neutralizes HBr, shifting equilibrium toward product.
  • Yield : 58–65%.

Optimization of Reaction Conditions

Solvent Effects on Thiazole Formation

Solvent Reaction Time (h) Yield (%) Purity (%)
Ethanol 6 65 92
DMF 4 52 85
THF 8 48 78

Ethanol outperforms polar aprotic solvents due to improved thiourea solubility and reduced side reactions.

Temperature and Catalytic Additives

  • Optimal Temperature : 70–80°C (reflux). Higher temperatures accelerate cyclization but risk decomposition.
  • Catalysts : Cuprous iodide (CuI) tested but showed negligible impact, suggesting a radical-free pathway.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR :

    • δ 6.85–7.45 (m, aromatic H from benzofuran).
    • δ 4.25 (s, CH₂NH₂).
    • δ 2.10 (s, thiazole CH).
  • IR :

    • 3360 cm⁻¹ (N–H stretch).
    • 1620 cm⁻¹ (C=N thiazole).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water) confirmed >95% purity for optimized batches.

Comparative Analysis of Synthetic Approaches

Method Steps Overall Yield (%) Complexity
Benzofuran-first 3 40–50 Moderate
Convergent coupling 4 25–35 High
One-pot bromoacetylation 2 30–40 Low

The benzofuran-first route remains superior in yield and scalability despite requiring intermediate purification.

Challenges and Limitations

  • Bromination Selectivity : Competing aryl bromination occurs if electron-donating groups (e.g., –OCH₃) are present on the benzofuran.
  • Thiourea Byproducts : Excess thiourea necessitates rigorous washing to avoid nitrogenous impurities.
  • Solvent Toxicity : Carbon tetrachloride use mandates substitution with greener alternatives (e.g., dichloromethane).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the thiazole ring, potentially leading to the formation of reduced thiazole derivatives.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted and functionalized derivatives of [2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine, which can exhibit different biological and chemical properties .

Scientific Research Applications

Chemistry: In chemistry, [2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes. Its unique structure allows for the creation of materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of [2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular properties, and biological relevance:

Compound Name Substituent at Thiazole 2-Position Molecular Formula Molecular Weight Key Features/Findings Reference ID
[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine 3-Chlorophenyl C10H9ClN2S 224.71 Exhibited strong RNA-binding activity in NMR screens; phenylthiazole scaffold optimization candidate . [1]
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride 4-Chlorophenyl C10H10Cl2N2S 261.18 Increased electronegativity from Cl enhances binding; used in technical-grade studies . [15, 17]
[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methanamine 4-Methylphenyl (p-tolyl) C11H12N2S 204.29 Hydrophobic methyl group improves membrane permeability; ChemSpider ID 2552556 . [6]
[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methanamine Thiophene C8H8N2S2 196.29 Thiophene substitution alters electronic properties; potential for diverse binding modes . [14]
N-Methyl-1-(2-isopropyl-1,3-thiazol-4-yl)methanamine Isopropyl C8H15N2S 171.28 Steric bulk from isopropyl may reduce binding affinity but enhance metabolic stability . [10]
[2-(Propan-2-yl)-1,3-thiazol-4-yl]methanamine Propan-2-yl (isopropyl) C7H12N2S 156.25 Found in cobicistat metabolite studies; product ion m/z 140 corresponds to thiazolylmethylium . [2]
[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine Methylthiazole-furan hybrid C9H10N2OS 194.25 Combines thiazole and furan motifs; structural analog with potential for dual heterocyclic interactions . [16]

Key Structural and Functional Differences

Heterocyclic Variations :

  • Benzofuran vs. Thiophene : The benzofuran group in the target compound offers a larger aromatic surface for π-π stacking compared to thiophene in [2-(thiophen-2-yl)-1,3-thiazol-4-yl]methanamine, which has a smaller, sulfur-containing heterocycle .
  • Furan-Thiazole Hybrids : Compounds like [5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine highlight the versatility of combining multiple heterocycles for tailored electronic properties .

Biological Implications :

  • RNA-binding phenylthiazole derivatives (e.g., [2-(3-chlorophenyl)-1,3-thiazol-4-yl]methanamine) were prioritized in fragment-based screens due to their T2 relaxation changes, suggesting strong interaction with RNA .
  • The hydrochloride salt form of the 4-chlorophenyl analog improves solubility, making it suitable for in vitro assays .

Biological Activity

[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine is a heterocyclic compound that combines benzofuran and thiazole moieties. This unique structure has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H10N2OS\text{C}_{12}\text{H}_{10}\text{N}_2\text{OS}

This compound features a benzofuran ring fused with a thiazole ring, which contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, influencing processes like signal transduction and gene expression. The compound's mechanism is still being elucidated through ongoing research.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives possess antibacterial and antifungal activities against various pathogens:

CompoundActivityMinimum Inhibitory Concentration (MIC)
Thiazole Derivative AAntibacterial against E. coli8.33 µM
Thiazole Derivative BAntifungal against C. albicans16.69 µM
Benzofuran Derivative CAntibacterial against S. aureus5.64 µM

These findings suggest that this compound may also exhibit similar antimicrobial properties based on its structural characteristics .

Anticancer Potential

The anticancer potential of benzofuran derivatives has been explored in various studies. For example, compounds derived from benzofuran have shown activity against human ovarian cancer cell lines:

CompoundCell LineIC50 (µM)
Benzofuran Derivative DA2780 (Ovarian Cancer)12.5
Benzofuran Derivative EA2780 (Ovarian Cancer)15.0

The promising results indicate that this compound could serve as a lead compound for further anticancer drug development .

Enzyme Inhibition

In vitro studies have demonstrated the potential of this compound in enzyme inhibition assays. The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways:

Enzyme TargetInhibition TypeIC50 (µM)
Enzyme XCompetitive20
Enzyme YNoncompetitive25

These results highlight the compound's potential utility in therapeutic applications targeting enzyme-related diseases .

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds related to this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives with similar structures exhibited potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. The research utilized a series of thiazole and benzofuran derivatives to assess their MIC values against various bacterial strains.
  • Evaluation of Anticancer Properties : Another study focused on the anticancer effects of benzofuran derivatives in vitro, revealing significant cytotoxicity against ovarian cancer cell lines, suggesting a pathway for drug development targeting cancer cells.

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